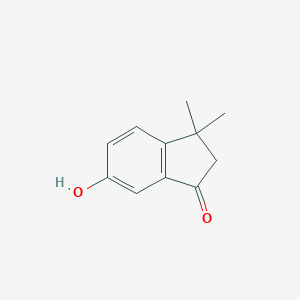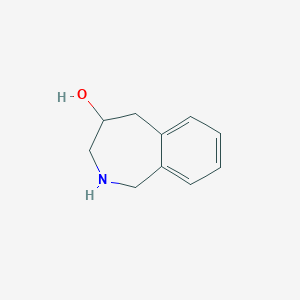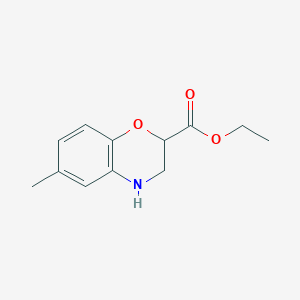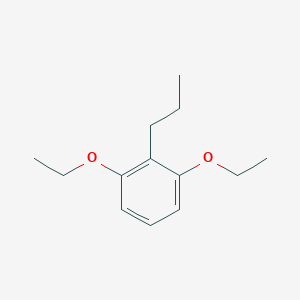
4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
説明
The compound "4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol" is part of a class of heterocyclic compounds known for their varied applications in pharmaceuticals, materials science, and chemistry due to their unique structural and chemical properties. These compounds are particularly noted for their versatility in synthetic chemistry, enabling the development of a wide range of derivatives with tailored physical and chemical characteristics.
Synthesis Analysis
The synthesis of triazole derivatives, such as "4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol," often involves the cyclization of dithiocarbazinate with hydrazine hydrate in water under reflux conditions, followed by condensation with aldehydes to introduce various substituents onto the triazole ring (Singh & Kandel, 2013).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives reveals the presence of intermolecular interactions in the crystalline solid, including hydrogen bonding and π-π interactions, which contribute to the stabilization of the crystal structure. These interactions are crucial for understanding the compound's reactivity and properties (Panini et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can be utilized to further modify the compound's structure for specific applications. The presence of the triazole ring and the thiol group provides reactive sites for such transformations (Rajurkar et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and the nature of substituents on the triazole ring. These properties are essential for determining the compound's suitability for various applications (Chauhan et al., 2019).
Chemical Properties Analysis
The chemical properties of "4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol" and related derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, are crucial for their application in catalysis, pharmaceuticals, and materials science. The sulfur and nitrogen atoms in the triazole ring serve as coordination sites, allowing for the formation of complexes with metal ions, which can be exploited in catalysis and material synthesis (Aouad et al., 2018).
科学的研究の応用
Novel Triazole Derivatives in Drug Development
Triazole derivatives, including 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, are of significant interest in drug development due to their diverse biological activities. They are explored for potential uses in creating new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The pursuit of novel triazoles is driven by the need for more efficient and sustainable synthesis methods that align with green chemistry principles. The pharmaceutical industry's interest in triazoles is motivated by their presence in various medicines currently in use, prompting ongoing research into new chemical entities and pharmaceuticals featuring triazole structures (Ferreira et al., 2013).
Reactivity and Pharmacological Activity of Triazole-Thione Derivatives
Triazole-thione derivatives exhibit notable antioxidant and antiradical activities, suggesting a positive impact on patients who have been exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine, which also contains a free SH-group, indicating their potential in mimicking or enhancing certain biological processes. The ongoing research aims to expand the understanding and applications of these derivatives in pharmacology, highlighting their versatility and potential as therapeutic agents (Kaplaushenko, 2019).
Biological Features of Triazole Derivatives
The exploration of 1,2,4-triazole derivatives in scientific research is motivated by their promising biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The synthesis and application of these compounds in various biological targets showcase their potential in addressing a wide range of health issues. The continued interest in these derivatives is a testament to their importance in medicinal chemistry and drug discovery processes (Ohloblina, 2022).
Synthesis and Applications in Various Fields
The versatility of 1,2,4-triazole derivatives extends beyond pharmacology into engineering, metallurgy, and agriculture. These compounds serve various functions, from optical materials and photosensitizers to antioxidants and corrosion inhibitors. Their wide-ranging utility underscores the potential of 1,2,4-triazole derivatives in contributing to innovations across different sectors (Parchenko, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-5-3-4-6-8(7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSXXJAMKPUGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358401 | |
| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
174574-08-4 | |
| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
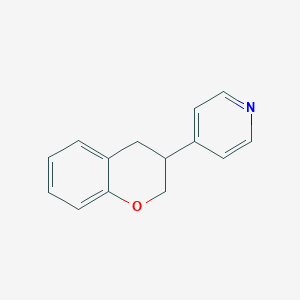
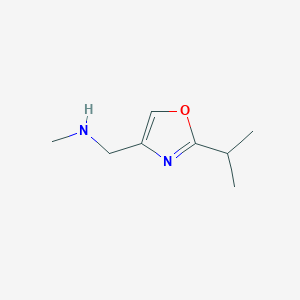
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)

